

delphinidin chloride histone acetyltransferase p300 CBP inhibition IC50

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Compound Focus: Delphinidin chloride

CAS No.: 8012-95-1

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Quantitative Inhibition Data of p300/CBP Inhibitors

Inhibitor Name	Type	Target	IC50 / Ki	Key Characteristics & Selectivity
Delphinidin [1]	Natural Product	p300/CBP HAT	Not Quantified	Specific inhibitor of p300/CBP HAT; does not affect HDAC, HMT, or SIRT1 [1].
A-485 [2] [3]	Synthetic Small Molecule	p300/CBP HAT	0.06 μ M (p300) [3]	Potent, selective, drug-like, acetyl-CoA competitive; >1000-fold more potent than earlier tools like C646 [2].
C646 [3]	Synthetic Small Molecule	p300 HAT	Ki = 0.4 μ M [3]	Widely utilized tool compound; preferentially selective for p300 vs. other acetyltransferases [3].
Lys-CoA [4]	Peptide-CoA Conjugate	p300 HAT	~0.5 μ M [4]	Potent, selective (~200-fold) bi-substrate analog [4].
Curcumin [3]	Natural Product	p300 HAT	~25 μ M [3]	Non-selective; also inhibits histone deacetylase (HDAC) [3].

Inhibitor Name	Type	Target	IC50 / Ki	Key Characteristics & Selectivity
Anacardic Acid [3]	Natural Product	p300/CBP, PCAF	8.5 μ M (p300/CBP) [3]	Non-selective; also inhibits other HATs like PCAF [3].

Experimental Protocol for Assessing p300/CBP HAT Inhibition

This protocol outlines the key methodology for evaluating the inhibitory effects of a compound like delphinidin on p300/CBP HAT activity, based on common biochemical and cell-based assays [1] [2].

Application Note: Evaluating a Novel p300/CBP HAT Inhibitor

Objective: To determine the potency, selectivity, and functional cellular consequences of a candidate p300/CBP HAT inhibitor.

Materials

- **Test Compound:** e.g., **Delphinidin chloride** ($\geq 97\%$ purity, prepare a stock solution in DMSO) [5].
- **Enzymes:** Recombinant p300-BHC and CBP-BHC domains; other HATs for selectivity profiling (e.g., PCAF, GCN5) [2].
- **Cell Lines:** MH7A (human rheumatoid arthritis synovial cell line) [1]; LNCaP (human prostate cancer, p53 wild-type) [6]; Cancer cell lines for proliferation screening (e.g., hematological malignancies, prostate cancer) [2].
- **Key Reagents:** Acetyl-CoA, histone H4 peptide or full-length histones, antibodies for Ac-p65 (Lys310), H3K27Ac, H3K18Ac, cleaved caspases [1] [2] [6].

Methodology

1. Biochemical HAT Activity Assay

- **Principle:** A direct radioactive assay or a TR-FRET-based assay measuring the acetylation of a biotinylated histone H4 peptide [2].
- **Procedure:**
 - Incubate p300/CBP enzyme with the histone substrate and acetyl-CoA in the presence of varying concentrations of the test inhibitor.
 - For the TR-FRET assay, use a streptavidin-donor and acetyl-histone antibody-acceptor pair.
 - Measure the signal (radioactivity or TR-FRET ratio) to determine the remaining HAT activity.
 - Plot dose-response curves to calculate the IC50 value [2].

2. Selectivity Profiling

- Test the inhibitor against a panel of other epigenetic enzymes, including HDACs, HMTs, and sirtuins, to confirm specificity for p300/CBP [1] [2].
- Perform assays against other HAT family members (e.g., PCAF, MYST3) to rule out off-target inhibition [2].

3. Cell-Based Target Engagement and Mechanism

- **Treatment:** Culture cells (e.g., MH7A, LNCaP) and treat with the inhibitor. Use TNF- α or other stimuli to induce signaling if needed [1] [6].
- **Western Blot Analysis:**
 - Lyse cells and separate proteins by SDS-PAGE.
 - Probe with antibodies against **acetyl-NF- κ B p65 (Lys310)**, **H3K27Ac**, **H3K18Ac**, total p65, and loading controls.
 - **Expected Result:** A potent and cell-permeable p300/CBP inhibitor will cause a dose-dependent decrease in acetylation of these specific marks without altering total protein levels [1] [2].
- **Nuclear-Cytoplasmic Fractionation:** Confirm that inhibitor-induced hypoacetylation leads to cytosolic accumulation of NF- κ B p65 and nuclear localization of I κ B α [1].

4. Functional Consequences in Cells

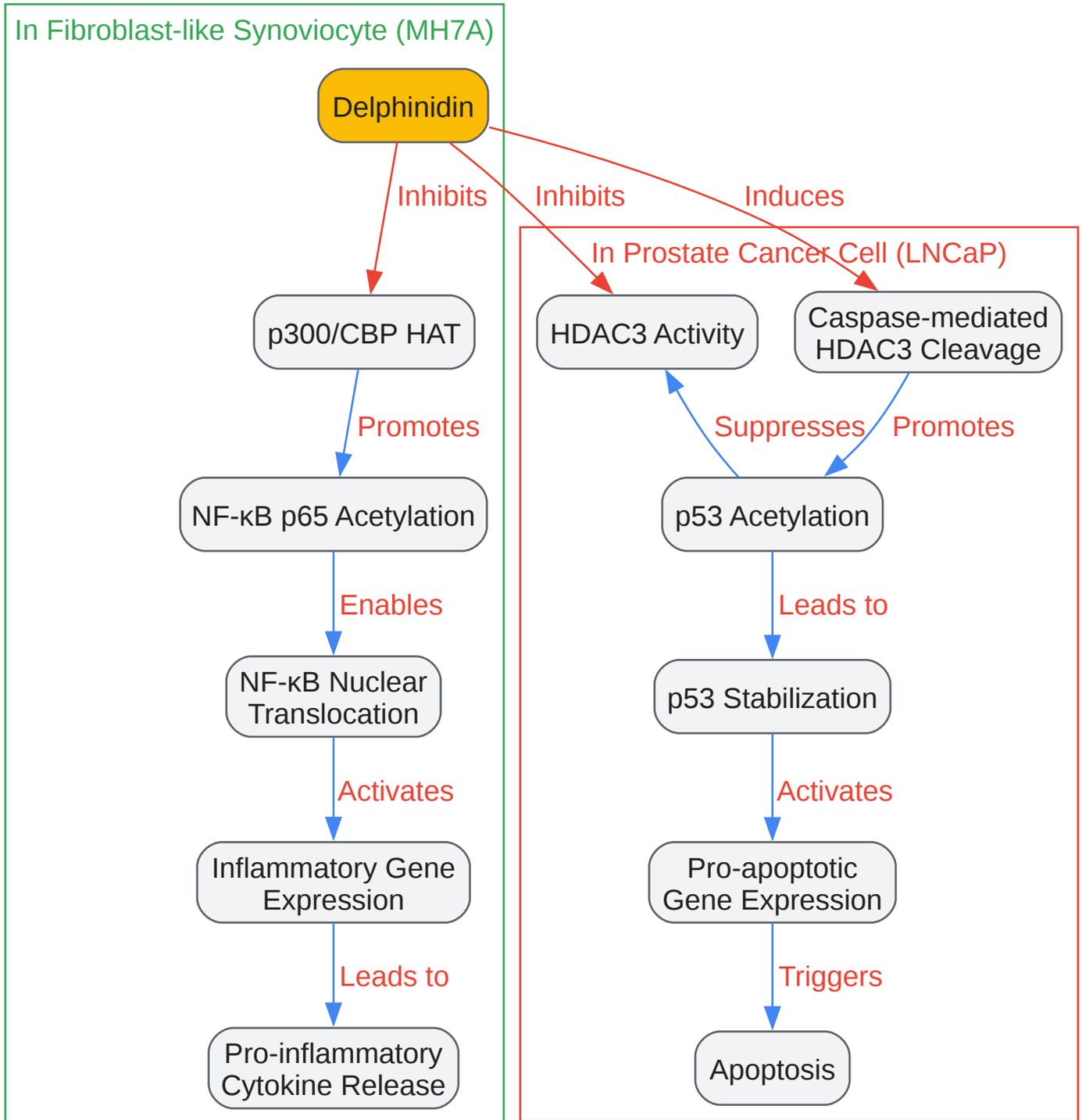
- **Anti-inflammatory Signaling:** Measure the suppression of NF- κ B target gene expression (e.g., via RT-qPCR) and the inhibition of pro-inflammatory cytokine production in response to stimuli like LPS [1].
- **Apoptosis Assay (for cancer cells):**
 - In p53-wild-type cells like LNCaP, treat with the inhibitor.
 - Analyze markers of apoptosis via Western blot (cleaved caspases-3, -7, -8, and PARP-1) [6].
 - Perform TUNEL assays and cell viability assays to confirm apoptosis [6].

5. Anti-Proliferation Screening

- Screen the inhibitor across a diverse panel of cancer cell lines (e.g., >120 lines).
- Treat cells with the inhibitor for a defined period and measure cell proliferation/viability (e.g., via MTT assay).
- Analyze data to identify lineage-specific sensitivities (e.g., hematological tumors, AR+ prostate cancer) [2].

Delphinidin's Multifaceted Mechanism of Action

The following diagram illustrates the complex mechanisms by which delphinidin exerts its effects, based on studies in different cell models.



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Research Implications and Future Directions

- **Utility of Delphinidin:** As a natural product, delphinidin serves as a useful **tool for basic research** to probe the biological roles of p300/CBP and has potential in **dietary chemoprevention** strategies [1] [6].
- **Therapeutic Limitations:** Its lack of a defined IC50 and relatively low potency compared to synthetic inhibitors (like A-485) may limit its direct therapeutic application [2].
- **Alternative Potent Inhibitors:** For research requiring highly potent and selective p300/CBP catalytic inhibition, **A-485** is currently the best-in-class publicly documented compound [2].

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